
(3-Bromopropyl)(3-phenylprop-2-en-1-yl)propanedinitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Bromopropyl)(3-phenylprop-2-en-1-yl)propanedinitrile is an organic compound with a complex structure that includes a bromopropyl group, a phenylprop-2-en-1-yl group, and a propanedinitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromopropyl)(3-phenylprop-2-en-1-yl)propanedinitrile typically involves multiple steps. One common method starts with the reaction of 3-phenylprop-2-en-1-ol with a brominating agent such as phosphorus tribromide (PBr3) to introduce the bromine atom. The resulting 3-bromoprop-2-en-1-yl intermediate is then reacted with malononitrile in the presence of a base like potassium carbonate (K2CO3) to form the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(3-Bromopropyl)(3-phenylprop-2-en-1-yl)propanedinitrile can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Addition Reactions: The double bond in the phenylprop-2-en-1-yl group can participate in addition reactions with electrophiles or radicals.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with an amine would yield an amine derivative, while oxidation might produce a carboxylic acid derivative.
Scientific Research Applications
(3-Bromopropyl)(3-phenylprop-2-en-1-yl)propanedinitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (3-Bromopropyl)(3-phenylprop-2-en-1-yl)propanedinitrile exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The bromine atom can act as a leaving group in substitution reactions, facilitating the formation of new bonds and the modification of molecular structures.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-3-phenylpropane: Similar structure but lacks the propanedinitrile group.
3-Phenylprop-2-en-1-ol: Similar structure but lacks the bromine and propanedinitrile groups.
Malononitrile: Contains the propanedinitrile group but lacks the bromopropyl and phenylprop-2-en-1-yl groups.
Uniqueness
(3-Bromopropyl)(3-phenylprop-2-en-1-yl)propanedinitrile is unique due to the combination of its functional groups, which confer distinct reactivity and potential for diverse applications. The presence of both a bromine atom and a propanedinitrile group allows for a wide range of chemical modifications and interactions.
Properties
CAS No. |
649759-71-7 |
|---|---|
Molecular Formula |
C15H15BrN2 |
Molecular Weight |
303.20 g/mol |
IUPAC Name |
2-(3-bromopropyl)-2-(3-phenylprop-2-enyl)propanedinitrile |
InChI |
InChI=1S/C15H15BrN2/c16-11-5-10-15(12-17,13-18)9-4-8-14-6-2-1-3-7-14/h1-4,6-8H,5,9-11H2 |
InChI Key |
WXZYWUOKDDTBDG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CCC(CCCBr)(C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


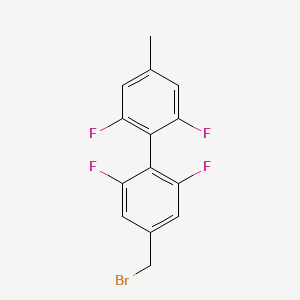
![5-{[(2S)-2-Methylbut-3-en-1-yl]sulfanyl}-1-phenyl-1H-tetrazole](/img/structure/B15169044.png)
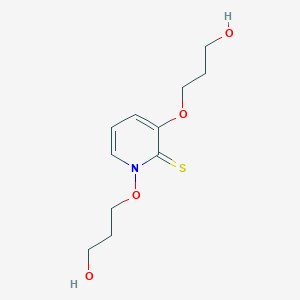
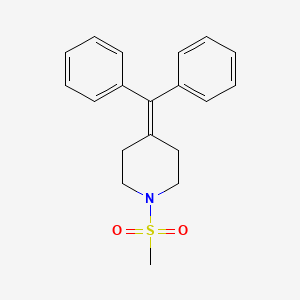
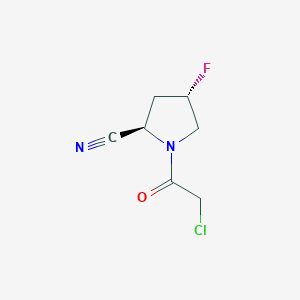

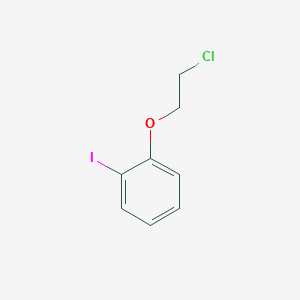
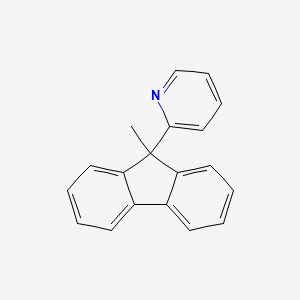
![1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(2,3,4-trimethoxyphenyl)-](/img/structure/B15169073.png)
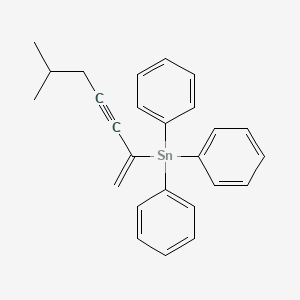
![[4-(2,4,6-Trioxotetrahydropyrimidin-1(2H)-yl)phenyl]acetonitrile](/img/structure/B15169090.png)
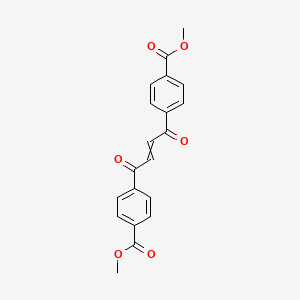
![Lithium 1-oxo-1lambda~5~-azabicyclo[2.2.2]octan-2-ide](/img/structure/B15169114.png)
![Urea, N-[(2-bromophenyl)methyl]-N'-(7-hydroxy-1-naphthalenyl)-](/img/structure/B15169122.png)
